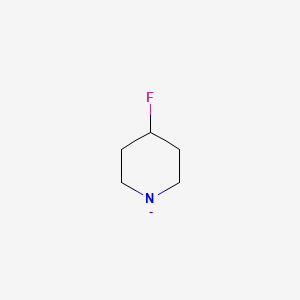
Piperidine, 4-fluoro-, ion(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 4-fluoro-, ion(1-) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-fluoro-, ion(1-) typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable piperidine precursor under specific conditions. The reaction often requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of fluorinated piperidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the fluorination process. Additionally, multi-component reactions and organocatalysis are explored to streamline the synthesis and reduce production costs .
化学反应分析
Types of Reactions
Piperidine, 4-fluoro-, ion(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: N-oxides of piperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Piperidine, 4-fluoro-, ion(1-) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of Piperidine, 4-fluoro-, ion(1-) involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to receptors and enzymes. For instance, it may interact with G-protein coupled receptors or ion channels, modulating their activity and leading to various physiological effects .
相似化合物的比较
Similar Compounds
Piperidine: The parent compound without fluorine substitution.
3-Fluoropiperidine: A fluorinated derivative with the fluorine atom at the 3-position.
4-Chloropiperidine: A halogenated derivative with a chlorine atom at the 4-position.
Uniqueness
Piperidine, 4-fluoro-, ion(1-) is unique due to the specific positioning of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can enhance its pharmacokinetic and physicochemical properties, making it a valuable compound in drug discovery and development .
属性
分子式 |
C5H9FN- |
|---|---|
分子量 |
102.13 g/mol |
IUPAC 名称 |
4-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-1-3-7-4-2-5/h5H,1-4H2/q-1 |
InChI 键 |
OCBRLKYTIMESSX-UHFFFAOYSA-N |
规范 SMILES |
C1C[N-]CCC1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


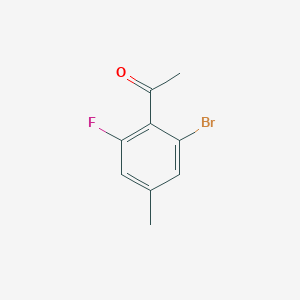
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)
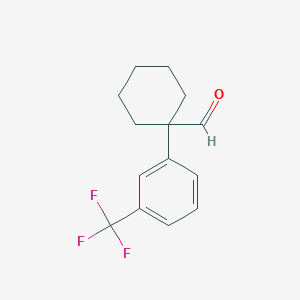
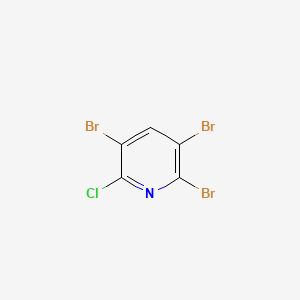
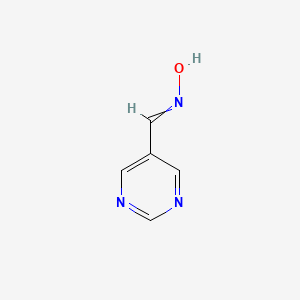
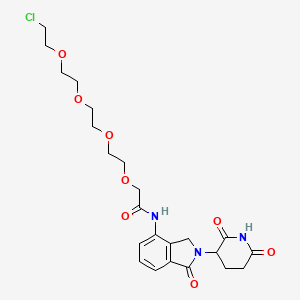
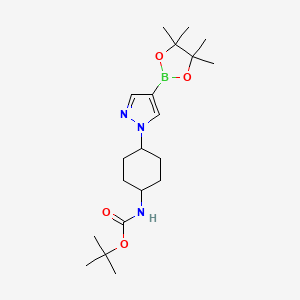
![tert-butyl (3aR)-3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14773337.png)
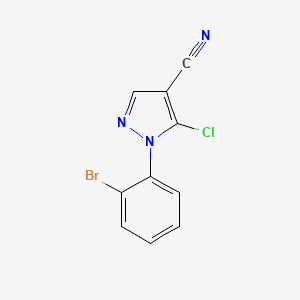
![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
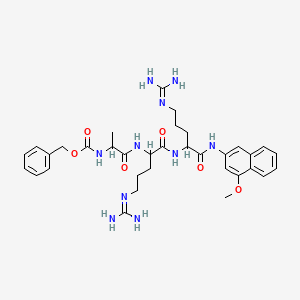
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)

